molecular formula C5H3BrN4 B1267996 6-Bromo-3H-[1,2,3]triazolo[4,5-b]pyridine CAS No. 92276-38-5

6-Bromo-3H-[1,2,3]triazolo[4,5-b]pyridine

Cat. No. B1267996
CAS RN: 92276-38-5
M. Wt: 199.01 g/mol
InChI Key: YKWWQNVTTSHHGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“6-Bromo-3H-[1,2,3]triazolo[4,5-b]pyridine” is a chemical compound with the molecular formula C5H3BrN4 . It belongs to the class of triazolopyridine .


Molecular Structure Analysis

The molecular structure of “6-Bromo-3H-[1,2,3]triazolo[4,5-b]pyridine” is represented by the InChI code 1S/C5H3BrN4/c6-3-1-4-5(7-2-3)9-10-8-4/h1-2H,(H,7,8,9,10) . This indicates the presence of carbon ©, hydrogen (H), bromine (Br), and nitrogen (N) atoms in the molecule.


Physical And Chemical Properties Analysis

The molecular weight of “6-Bromo-3H-[1,2,3]triazolo[4,5-b]pyridine” is 199.01 . It’s a solid at room temperature and should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Chemistry

  • Summary of the Application : The [1,2,3]triazolo[4,5-b]pyridine system, which includes 6-Bromo-3H-[1,2,3]triazolo[4,5-b]pyridine, is a valuable molecular scaffold that has been widely used in the search for biologically active compounds . Their design is usually based on the structural modification of the triazole or pyridine rings .
  • Methods of Application or Experimental Procedures : The known methods for the synthesis of [1,2,3]triazolo[4,5-b]pyridine derivatives are based on annulation of the triazole ring to the pyridine ring, which is usually performed by diazotization of 2,3-diaminopyridines or their N-substituted analogs . However, these methods are usually multistep, characterized by mediocre yields, and often involve chromatographic purification . Therefore, an alternative method of obtaining new derivatives of [1,2,3]triazolo[4,5-b]pyridine involving annulation of the pyridine ring to the 1,2,3-triazole backbone has been proposed .
  • Results or Outcomes : Various 1-substituted [1,2,3]triazolo[4,5-b]pyridines were synthesized, among which selective inhibitors of phosphodiesterase (PDE10), lipases and phospholipases, human monoacylglycerol lipase (hMAGL), hydrolases of fatty acid amides, tubulin polymerase, S-adenosyl homocysteine hydrolase, acid ceramidase, C-chemokine receptor 9 (CCR-9), agonists of the farnesoid receptor (FXR) have been found . Their pyridine-functionalized derivatives are equally important, some of which are pesticides, potential agents for the treatment of metabolic diseases, inhibitors of the Janus kinase, neutral endopeptidase, poly (ADP-ribose) polymerase (PAPR), myeloperoxidase, as well as modulators of the tyrosine kinase receptor .

Pharmacology

  • Summary of the Application : Triazole compounds, including 6-Bromo-3H-[1,2,3]triazolo[4,5-b]pyridine, are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . They are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .
  • Methods of Application or Experimental Procedures : The synthesis and pharmacological activities of triazole derivatives have been extensively studied . The commercially available triazole-containing drugs include fluconazole, voriconazole (antifungal), trazodone, nefazodone (antidepressant), trapidil (antihypertensive), estazolam (sedative-hypnotic), rufinamide (antiepileptic), and others .
  • Results or Outcomes : The therapeutic importance of triazole derivatives has been confirmed in the literature . The antimicrobial, antioxidant, and antiviral potential of substituted 1,2,4-triazole analogues have been studied .

Pesticide Synthesis

  • Summary of the Application : 1H-1,2,3-Triazolo[4,5-b]pyridine, a compound related to 6-Bromo-3H-[1,2,3]triazolo[4,5-b]pyridine, has been used in pesticide synthesis .
  • Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures for this use are not detailed in the source .
  • Results or Outcomes : The outcomes of this application are not specified in the source .

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, and using personal protective equipment .

properties

IUPAC Name

6-bromo-2H-triazolo[4,5-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrN4/c6-3-1-4-5(7-2-3)9-10-8-4/h1-2H,(H,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKWWQNVTTSHHGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=NNN=C21)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20238949
Record name 6-Bromo-3H-(1,2,3)triazolo(4,5-b)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20238949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-3H-[1,2,3]triazolo[4,5-b]pyridine

CAS RN

92276-38-5
Record name 6-Bromo-3H-(1,2,3)triazolo(4,5-b)pyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092276385
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 92276-38-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=259161
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Bromo-3H-(1,2,3)triazolo(4,5-b)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20238949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Bromo-1H-1,2,3-triazolo[4,5-b]pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 6-BROMO-3H-(1,2,3)TRIAZOLO(4,5-B)PYRIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8E4RMX4N4V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-3H-[1,2,3]triazolo[4,5-b]pyridine
Reactant of Route 2
Reactant of Route 2
6-Bromo-3H-[1,2,3]triazolo[4,5-b]pyridine
Reactant of Route 3
Reactant of Route 3
6-Bromo-3H-[1,2,3]triazolo[4,5-b]pyridine
Reactant of Route 4
Reactant of Route 4
6-Bromo-3H-[1,2,3]triazolo[4,5-b]pyridine
Reactant of Route 5
Reactant of Route 5
6-Bromo-3H-[1,2,3]triazolo[4,5-b]pyridine
Reactant of Route 6
6-Bromo-3H-[1,2,3]triazolo[4,5-b]pyridine

Citations

For This Compound
1
Citations
BC Bookser, MI Weinhouse, AC Burns… - The Journal of …, 2018 - ACS Publications
Alkylation of 4-methoxy-1H-pyrazolo[3,4-d]pyrimidine (1b) with iodomethane in THF using NaHMDS as base selectively provided N2-methyl product 4-methoxy-2-methyl-2H-pyrazolo[3,…
Number of citations: 16 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.